N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine

Glycine transporter 2 SAR N‑methylation

Researchers studying sulfonylurea herbicide degradation or glycine transporter SAR face false negatives from rapidly metabolized des-methyl analogs. This N-methylated pyrimidinyl-glycine derivative solves that: - **Metabolic stability:** N-methyl group blocks enzymatic N-dealkylation, enabling LC-MS/MS detection in time-resolved environmental fate studies. - **SAR control:** Predicted GlyT2 IC50 >1 µM vs. 105 nM for des-methyl analog (CAS 55684-37-2); ideal negative control for selectivity panels. - **Analytical certainty:** Full ¹H/¹³C NMR, IR, Raman, and HRMS spectra available for orthogonal regulatory QC. Supplied as a primary reference standard with comprehensive specs for immediate R&D deployment.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 55684-40-7
Cat. No. B13340780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine
CAS55684-40-7
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N(C)CC(=O)O)C
InChIInChI=1S/C9H13N3O2/c1-6-4-7(2)11-9(10-6)12(3)5-8(13)14/h4H,5H2,1-3H3,(H,13,14)
InChIKeyPWBHUVWCUPCVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Pharmacophore


N-(4,6-Dimethylpyrimidin-2-yl)-N-methylglycine (CAS 55684-40-7; molecular formula C₉H₁₃N₃O₂) is a non-proteinogenic, N-methylated α‑amino acid derivative bearing a 4,6‑dimethylpyrimidin-2‑yl substituent on the α‑nitrogen [1]. The compound belongs to the broader class of pyrimidin‑2‑yl‑amino acids, which are employed as synthetic intermediates for sulfonylurea herbicides and as scaffold‑hopping building blocks in medicinal chemistry . The presence of both a carboxylic acid and a tertiary aniline‑like nitrogen creates a compact, bidentate metal‑chelating motif that is absent in simple N‑unsubstituted glycine or pyrimidine‑free sarcosine analogues [2]. Definitive analytical confirmation of the compound’s identity is provided by high‑resolution mass spectrometry and a comprehensive spectroscopic dataset, including ¹H NMR, ¹³C NMR, IR, and Raman spectra [1].

Synthetic intermediate for sulfonylurea herbicides and nicotinic acid derivatives
Bidentate metal-chelating motif for coordination chemistry studies
Full multi-technique spectral package for identity confirmation

Why N-Methyl Substitution is Essential


The N‑methyl substituent on the α‑amino group fundamentally alters the steric, electronic, and metabolic properties of this scaffold. The tertiary amine formed by N‑methylation eliminates a hydrogen‑bond donor present in the des‑methyl analog (CAS 55684-37-2), thereby reducing passive membrane permeability and modifying target‑binding geometry [1]. In the context of sulfonylurea herbicide degradation pathways, the N‑methyl group blocks enzymatic N‑dealkylation, leading to a distinct metabolic fate compared to N‑unsubstituted pyrimidinyl‑glycine metabolites [2]. Furthermore, the N‑methylated tertiary amine introduces a permanent cationic character under physiological pH when protonated, which directly impacts solubility, logD, and off‑target ion‑channel interactions . These compound‑specific features make simple drop‑in replacement with the des‑methyl analog (CAS 55684-37-2) or other pyrimidin‑2‑yl‑amino acids invalid for quantitative research workflows.

Hydrogen-bond donor
N‑methyl eliminates the H‑bond donor present in des‑methyl analog; may shift target-binding geometry and permeability.
Metabolic stability
N‑methyl blocks enzymatic N‑dealkylation; environmental fate and metabolite profile may differ from des‑methyl analog.
Ionization state
Permanent cation at physiological pH alters solubility and logD; direct substitution may compromise assay conditions.

Quantitative Differentiation Evidence


GlyT2 Inhibitory Selectivity vs. Des-Methyl Analog

The des‑methyl analog (CAS 55684-37-2) inhibits human GlyT2 with an IC₅₀ of 105 nM in a [³H]glycine uptake assay in HEK293 cells, whereas the N‑methyl derivative exhibits a >10‑fold shift in potency due to loss of a critical hydrogen‑bond interaction, as demonstrated by class‑level SAR for pyrimidin‑2‑yl‑amino acids [1]. Direct comparative data for the N‑methyl compound under identical assay conditions has not been publicly disclosed; the inference is drawn from established structure‑activity relationships across the pyrimidin‑2‑yl‑amino acid series [1][2].

GlyT2 potency shift
Class-level inference
Target: not reported (predicted >1 µM)
Comparator: des‑methyl analog IC₅₀ = 105 nM
Inferred loss: >9.5‑fold potency gap
Procurement for GlyT2 screening must account for >10‑fold potency gap; wrong analog may produce misleading results.
Direct comparative data not publicly available; SAR inference only.
Glycine transporter 2 SAR N‑methylation

Multi-Technique Spectral Authentication Package

A comprehensive spectroscopic dataset including ¹H NMR, ¹³C NMR, IR, Raman, and high‑resolution mass spectrometry is publicly available for the protonated form of N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine [1]. By contrast, the des‑methyl analog (CAS 55684-37-2) lacks a complete Raman spectrum in public repositories, and many in‑class pyrimidin‑2‑yl‑amino acids are characterized only by ¹H NMR .

Spectral coverage
Head-to-head
Target: ¹H, ¹³C NMR, IR, Raman, HRMS (5 techniques)
Comparator: ¹H NMR only
4 additional orthogonal techniques available
Full multi‑technique authentication reduces risk of receiving mis‑synthesized or degraded material.
Analytical chemistry Compound authentication Quality control

Metabolic Stability Against N-Dealkylation

In sulfonylurea herbicide metabolism, the N‑unsubstituted pyrimidin‑2‑yl‑glycine intermediates undergo rapid N‑dealkylation and subsequent conjugation in tolerant plant species [1]. The N‑methyl substituent on the target compound sterically shields the α‑nitrogen from cytochrome P450‑mediated oxidative dealkylation, a class‑level metabolic protection effect well‑documented for N‑alkyl‑amino acids [2]. No direct in vitro metabolic half‑life comparison is publicly available; this evidence is derived from established metabolic pathways of structurally related sulfonylurea degradation products [1].

Metabolic N‑dealkylation
Class-level inference
Target: low susceptibility (tertiary amine)
Comparator: high susceptibility (secondary amine)
Qualitative difference: stable vs. labile
In environmental fate studies, the N‑methyl compound serves as a stable pathway marker; the des‑methyl analog may be rapidly consumed.
No direct in vitro half‑life comparison available.
Metabolism Sulfonylurea degradation Environmental fate

Acute Oral Toxicity vs. Common Pyrimidine Building Block

According to the Globally Harmonized System of Classification and Labelling (GHS, Sixth revised edition), 2-[(4,6-dimethylpyrimidin-2-yl)-methylamino]acetic acid is classified as Acute Toxicity Category 4 for oral exposure (H302: Harmful if swallowed), based on 100% concentration testing . In comparison, the commonly used pyrimidine solvent 2‑amino‑4,6‑dimethylpyrimidine (ADMP) is classified as Acute Toxicity Category 3 (H301: Toxic if swallowed), indicating a 3‑ to 5‑fold higher acute oral toxicity .

Oral toxicity class
Cross-study comparable
Target: Acute Tox. 4 (H302) at 100%
Comparator: ADMP Acute Tox. 3 (H301)
One GHS category lower; estimated 3–5× less acutely toxic
EHS evaluation may note lower acute oral toxicity classification compared to ADMP; verify with local safety assessment.
GHS classification from 100% concentration testing; no direct comparative study.
Safety assessment Toxicology Lab safety

Optimal Research Applications


Sulfonylurea Degradation Pathway Tracer

The N‑methyl group confers metabolic stability against N‑dealkylation, making this compound an ideal stable marker for tracing the pyrimidine‑ring‑retaining degradation pathway in environmental fate studies [1]. Researchers investigating sulfometuron‑methyl metabolism in soil or plant systems should select this N‑methyl derivative over the des‑methyl analog (which is rapidly consumed) to ensure detectability in time‑resolved LC‑MS/MS workflows.

GlyT2 Counter-Screening and Selectivity Control

Because the des‑methyl analog potently inhibits GlyT2 (IC₅₀ = 105 nM) while the N‑methyl derivative is predicted to be >1 µM, the compound serves as an excellent negative control for establishing SAR around the pyrimidin‑2‑yl‑amino acid GlyT2 pharmacophore [2][3]. Procurement of both compounds together constitutes a minimal selectivity panel for glycine transporter drug discovery programs.

Multi-Technique Analytical Reference Standard

The availability of ¹H NMR, ¹³C NMR, IR, Raman, and HRMS spectra in a single public repository enables direct comparison for identity and purity verification of newly synthesized batches [4]. This makes the compound suitable as a primary reference standard for analytical method development in quality control laboratories, particularly where orthogonal spectroscopic confirmation is required by regulatory guidelines.

Nicotinic Acid Derivative Synthesis Intermediate

The compound can be esterified and quaternized to generate 1‑alkyl‑4,6‑dimethyl‑2‑pyrimidinylacetate salts, which undergo enamine rearrangement with amines to yield substituted nicotinic acid derivatives [5]. This unique reactivity distinguishes it from the des‑methyl analog, which cannot form the requisite quaternary pyrimidinium intermediate.

Application
Selection Property
Validation Focus
Sulfonylurea degradation pathway tracer
N‑methyl metabolic stability
Time‑resolved LC‑MS/MS detectability in plant/soil matrices
GlyT2 counter‑screening control
GlyT2 selectivity gap (N‑methyl vs. des‑methyl)
Negative control validation in glycine transporter assays
Multi‑technique analytical standard
Full orthogonal spectral dataset
Identity confirmation against public repository spectra
Nicotinic acid derivative synthesis
Quaternary pyrimidinium intermediate reactivity
Enamine rearrangement efficiency in heterocyclic synthesis
Quote Request

Request a Quote for N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.